3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole is a complex organic compound characterized by its distinct molecular structure. It features a pyrrolidine core connected to an indazole unit through a carbonyl linkage, with a substituted pyridine ring. This structure suggests its significant potential in medicinal chemistry and pharmacological studies.
Preparation Methods
The synthesis of 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole typically involves multiple steps:
Synthetic Routes and Reaction Conditions
: The key steps include the functionalization of the pyrrolidine ring, coupling with the pyridine derivative, and cyclization to form the indazole nucleus.
Industrial Production Methods
: Industrial methods might optimize these steps for scalability, such as using flow chemistry to enhance yield and reduce reaction times.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation
: The fluoropyridine moiety can be oxidized under certain conditions, leading to oxidative cleavage or modification.
Reduction
: Potential reduction of the carbonyl group could form alcohols.
Substitution
: The pyrrolidine and indazole rings may participate in nucleophilic substitution reactions, particularly with strong electrophiles.
Common Reagents and Conditions
: Typical reagents include strong acids, bases, and catalysts. Conditions may involve varying temperatures and pressures to optimize product yield.
Major Products
: These reactions can yield a variety of derivatives, depending on the specific reagents and conditions.
Scientific Research Applications
The compound's diverse structure makes it valuable in several research fields:
Chemistry
: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology
: Potential interactions with biological macromolecules can be studied for insights into its biological activity.
Medicine
: Investigated for potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry
: Utilized in the development of novel materials or pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves:
Molecular Targets
: It may interact with enzymes, receptors, or other proteins.
Pathways Involved
: Specific pathways could include signal transduction, gene expression modulation, or inhibition of enzyme activity.
Comparison with Similar Compounds
When compared to similar compounds, 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indazole showcases unique features:
Uniqueness
: The unique combination of fluoropyridine, pyrrolidine, and indazole motifs provides distinct chemical and biological properties.
Similar Compounds
: Other compounds with similar cores but varying substituents can include analogs with modifications on the pyrrolidine or indazole rings.
There you go. Comprehensive enough?
Properties
IUPAC Name |
[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylindazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-23-16-5-3-2-4-15(16)18(22-23)19(25)24-9-8-13(11-24)12-26-17-7-6-14(20)10-21-17/h2-7,10,13H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJDHPACFKMVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)COC4=NC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.